molecular formula C7H11N B12946697 Dispiro[2.0.2.1]heptan-7-amine

Dispiro[2.0.2.1]heptan-7-amine

Cat. No.: B12946697
M. Wt: 109.17 g/mol
InChI Key: HTVTXQHJYCXPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[2021]heptan-7-amine is a chemical compound characterized by its unique spirocyclic structureThe molecular formula of Dispiro[2.0.2.1]heptan-7-amine is C7H13N, and it is often studied for its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.0.2.1]heptan-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of cyclopropane derivatives with amines under specific conditions to form the desired spirocyclic amine. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.0.2.1]heptan-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of spirocyclic compounds .

Scientific Research Applications

Dispiro[2.0.2.1]heptan-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Dispiro[2.0.2.1]heptan-7-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dispiro[2.0.2.1]heptan-7-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

dispiro[2.0.24.13]heptan-7-amine

InChI

InChI=1S/C7H11N/c8-5-6(1-2-6)7(5)3-4-7/h5H,1-4,8H2

InChI Key

HTVTXQHJYCXPLA-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(C23CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.